

# The Emergence of ZT55: A Novel JAK2 Inhibitor from Isatis indigotica

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

#### Introduction

**ZT55** is a novel, low molecular-weight compound originating from the traditional Chinese medicinal herb, Isatis indigotica Fort.[1][2]. Its discovery through a high-throughput screening program has identified it as a potent and highly selective inhibitor of Janus kinase 2 (JAK2), particularly the V617F mutant, a key driver in myeloproliferative neoplasms (MPNs)[1][2][3]. This technical guide provides a comprehensive overview of the origin, discovery, and preclinical evaluation of **ZT55**, including detailed experimental methodologies and a summary of its biological activity.

## Origin and Discovery of ZT55

**ZT55** is a synthetic derivative of bioactive constituents found in the roots of Isatis indigotica[4] [5][6]. The discovery of **ZT55** was the result of a high-throughput screening designed to identify compounds with selective inhibitory activity against JAK2[1]. While the precise synthetic pathway from a natural precursor in Isatis indigotica is proprietary, the foundational knowledge of the plant's rich alkaloid content guided the exploration that led to the identification of this potent inhibitor[7].

## **Mechanism of Action: Selective JAK2 Inhibition**



**ZT55** exerts its therapeutic effects through the selective inhibition of the JAK2 tyrosine kinase. It demonstrates remarkable potency against the constitutively active JAK2V617F mutant, which is a hallmark of MPNs such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis[1][2][8].

### **Kinase Inhibition Profile**

In vitro kinase assays have established the high selectivity of **ZT55** for JAK2 over other members of the JAK family.

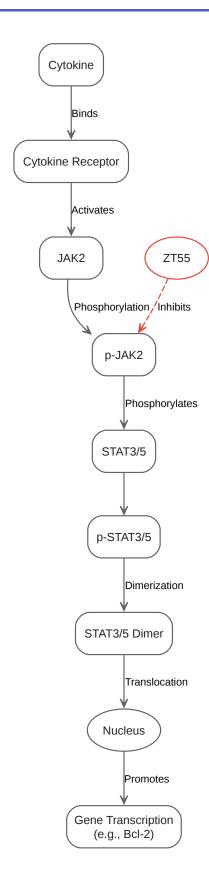
Kinase	IC50 (μM)	Selectivity (fold vs. JAK2)
JAK1	~10	~322
JAK2	0.031	1
JAK3	~10	~322

Table 1: In vitro kinase inhibitory activity of ZT55 against JAK family members. Data sourced from cell-free kinase assays[1][2][3].

## **Inhibition of the JAK/STAT Signaling Pathway**

**ZT55** effectively blocks the JAK/STAT signaling cascade, a critical pathway for cell proliferation and survival that is hyperactivated in MPNs. Treatment with **ZT55** leads to a dose-dependent reduction in the phosphorylation of JAK2 and its downstream targets, STAT3 and STAT5, in cells harboring the JAK2V617F mutation[1][2]. This inhibition of signaling leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately driving cancer cells towards apoptosis[1].





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Figure 1: ZT55 Inhibition of the JAK/STAT Signaling Pathway



# Preclinical Efficacy of ZT55 In Vitro Anti-Proliferative and Pro-Apoptotic Effects

**ZT55** has demonstrated potent anti-proliferative effects in human erythroleukemia (HEL) cells, which are homozygous for the JAK2V617F mutation.

Cell Line	ZT55 Concentration (μM)	Inhibition of Proliferation (%)
HEL (JAK2V617F)	12.5	Data not available
25	Data not available	
50	Data not available	-
Table 2: Anti-proliferative effects of ZT55 on the HEL cell		
line. Quantitative data on the		
percentage of inhibition is not		
available in the provided		
search results[1][9].		

Furthermore, **ZT55** induces cell cycle arrest and apoptosis in a dose- and time-dependent manner in HEL cells.



ZT55 Concentration (μM)	% Cells in G2/M Phase (24h)	% Apoptotic Cells (48h)
0 (Control)	Baseline	Baseline
12.5	Increased	Increased
25	Significantly Increased	Significantly Increased
50	Markedly Increased	Markedly Increased
Table 3: Effect of ZT55 on cell cycle distribution and apoptosis in HEL cells.  Specific percentages are not detailed in the search results, but a clear dose-dependent increase was reported[1][9].		

# **In Vivo Anti-Tumor Activity**

The anti-tumor efficacy of **ZT55** has been evaluated in a xenograft mouse model using HEL cells. Oral administration of **ZT55** led to a significant suppression of tumor growth.

Treatment Group	Dosage	Tumor Volume Reduction (%)
Vehicle Control	-	0
ZT55	100 mg/kg/day	Significant Reduction
Table 4: In vivo anti-tumor efficacy of ZT55 in a HEL cell xenograft model. The exact percentage of tumor volume reduction is not specified in the search results, but a drastic attenuation of tumor growth was observed[1][2][9].		



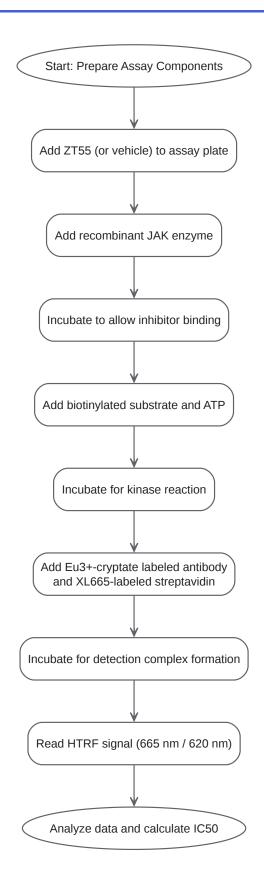
## **Experimental Protocols**

The following are summaries of the key experimental protocols used in the evaluation of **ZT55**.

## In Vitro Kinase Inhibition Assay (HTRF)

The inhibitory activity of **ZT55** against JAK family kinases was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.





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Figure 2: Workflow for HTRF Kinase Inhibition Assay



#### Protocol:

- Recombinant human JAK1, JAK2, and JAK3 enzymes were used.
- The assays were performed in 384-well plates.
- ZT55 was serially diluted and added to the wells.
- The kinase, biotinylated peptide substrate, and ATP were added to initiate the reaction.
- After incubation, HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665) were added.
- The HTRF signal was measured on a compatible plate reader, and IC50 values were calculated from the dose-response curves[10][11][12].

## **Cell Proliferation Assay**

The effect of **ZT55** on the proliferation of HEL cells was assessed using a Cell Counting Kit-8 (CCK-8) or similar tetrazolium-based assay.

#### Protocol:

- HEL cells were seeded in 96-well plates and allowed to adhere.
- Cells were treated with various concentrations of ZT55 or vehicle control for 24, 48, and 72 hours.
- At the end of the incubation period, CCK-8 reagent was added to each well.
- After a further incubation, the absorbance at 450 nm was measured using a microplate reader.
- Cell viability was expressed as a percentage of the vehicle-treated control[9].

## **Cell Cycle Analysis**

Cell cycle distribution was analyzed by flow cytometry after propidium iodide (PI) staining.



#### Protocol:

- HEL cells were treated with different concentrations of ZT55 for 24 hours.
- Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
- Fixed cells were washed and then incubated with RNase A to degrade RNA.
- Cells were stained with propidium iodide.
- The DNA content of the cells was analyzed using a flow cytometer, and the percentage of cells in G0/G1, S, and G2/M phases was determined[6][13].

## **Apoptosis Assay**

Apoptosis was quantified using an Annexin V-FITC/PI double staining assay followed by flow cytometry.

#### Protocol:

- HEL cells were treated with various concentrations of **ZT55** for 48 hours.
- Cells were harvested and washed with cold PBS.
- Cells were resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide.
- The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells[14][15].

## **Western Blot Analysis**

The effect of **ZT55** on the JAK/STAT signaling pathway was investigated by Western blot.

#### Protocol:

HEL cells were treated with ZT55 for 24 hours.



- Total protein was extracted using a lysis buffer supplemented with protease and phosphatase inhibitors.
- Protein concentration was determined using a BCA assay.
- Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane was blocked and then incubated with primary antibodies against total and phosphorylated forms of JAK2, STAT3, and STAT5, as well as Bcl-2 and Bax.
- After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system[16][17][18].

## In Vivo Xenograft Study

The anti-tumor activity of **ZT55** in vivo was assessed in a subcutaneous HEL cell xenograft model in nude mice.

#### Protocol:

- Female athymic BALB/c nude mice were subcutaneously injected with HEL cells.
- When tumors reached a palpable size, mice were randomized into treatment and control groups.
- **ZT55** was administered orally at a dose of 100 mg/kg daily for a specified period.
- Tumor volume and body weight were measured regularly.
- At the end of the study, mice were euthanized, and tumors were excised, weighed, and photographed for analysis[19][20][21].

## Conclusion

**ZT55**, a novel compound derived from Isatis indigotica, has emerged as a promising therapeutic agent for the treatment of myeloproliferative neoplasms. Its high selectivity for JAK2, particularly the JAK2V617F mutant, and its potent anti-proliferative and pro-apoptotic



effects in preclinical models, underscore its potential for clinical development. Further investigation into its synthetic optimization, pharmacokinetic and pharmacodynamic properties, and long-term safety is warranted to translate these promising preclinical findings into effective therapies for patients with MPNs and potentially other JAK2-driven diseases.

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### References

- 1. revvity.com [revvity.com]
- 2. Discovery and evaluation of ZT55, a novel highly-selective tyrosine kinase inhibitor of JAK2V617F against myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug Repositioning via Graph Neural Networks: Identifying Novel JAK2 Inhibitors from FDA-Approved Drugs through Molecular Docking and Biological Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assaying cell cycle status using flow cytometry PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isatis indigotica: from (ethno) botany, biochemistry to synthetic biology PMC [pmc.ncbi.nlm.nih.gov]
- 8. Untwining Anti-Tumor and Immunosuppressive Effects of JAK Inhibitors—A Strategy for Hematological Malignancies? [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]



- 15. Detect Cell Death: Apoptosis, Necrosis & Ferroptosis DOJINDO LABORATORIES [dojindo.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. researchgate.net [researchgate.net]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods to study xenografted human cancer in genetically diverse mice PMC [pmc.ncbi.nlm.nih.gov]
- 21. yeasenbio.com [yeasenbio.com]
- To cite this document: BenchChem. [The Emergence of ZT55: A Novel JAK2 Inhibitor from Isatis indigotica]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391772#origin-and-discovery-of-zt55-from-isatis-indigotica]

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